6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one
Description
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound featuring a cyclohexa-2,4-dien-1-one core substituted with a dodecyloxy-anilino methylidene group at position 6 and an octyloxy chain at position 2. The extended alkyl chains (dodecyloxy and octyloxy) confer high lipophilicity, making the compound suitable for applications requiring non-polar interactions, such as membrane permeability in drug delivery or liquid crystal technologies.
Properties
CAS No. |
643755-10-6 |
|---|---|
Molecular Formula |
C33H51NO3 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
2-[(4-dodecoxyphenyl)iminomethyl]-5-octoxyphenol |
InChI |
InChI=1S/C33H51NO3/c1-3-5-7-9-11-12-13-14-16-17-25-36-31-23-20-30(21-24-31)34-28-29-19-22-32(27-33(29)35)37-26-18-15-10-8-6-4-2/h19-24,27-28,35H,3-18,25-26H2,1-2H3 |
InChI Key |
VONFTGAZTVTAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(dodecyloxy)aniline, is synthesized by reacting dodecyl bromide with aniline in the presence of a base such as potassium carbonate.
Condensation Reaction: The 4-(dodecyloxy)aniline is then reacted with 3-(octyloxy)cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding cyclohexanone derivative.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the cyclohexa-2,4-dien-1-one ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Quinones
Reduction: Cyclohexanone derivatives
Substitution: Substituted aniline or cyclohexa-2,4-dien-1-one derivatives
Scientific Research Applications
6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of key enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous cyclohexa-2,4-dien-1-one derivatives:
Structural and Functional Analysis:
Alkyl Chain Effects: The dodecyloxy and octyloxy chains in the target compound significantly increase its hydrophobicity compared to derivatives with shorter chains (e.g., ethyl or methyl groups) or polar substituents like -OH or -NO₂. This property is critical for applications in lipid membranes or non-aqueous systems . In contrast, compounds with nitro groups (e.g., 4-nitro derivatives) exhibit stronger intermolecular interactions (hydrogen bonding, dipole-dipole), leading to higher crystallinity .
Electronic and Redox Properties: The nitro group in 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one enhances electron-withdrawing effects, stabilizing the enol form and enabling tautomerization . Quinazoline-containing derivatives (e.g., ) show extended conjugation, facilitating charge transfer and interactions with biological targets like enzymes .
Biological Activity :
- The quinazolinylidene derivative in inhibits FabG, a key enzyme in bacterial fatty acid biosynthesis, highlighting the role of heterocyclic substituents in bioactivity .
- Hydroxymethyl-substituted analogs () demonstrate improved aqueous solubility, making them candidates for drug formulation .
Synthetic and Crystallographic Insights :
- Many analogs (e.g., ) were characterized using SHELX and WinGX for crystallographic refinement, revealing planar geometries and intermolecular hydrogen bonds (e.g., O–H···O and C–H···O interactions) .
- The target compound’s long alkyl chains may complicate crystallization, necessitating specialized techniques like low-temperature XRD.
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
Table 2: Physicochemical Properties
Biological Activity
The compound 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and possible therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexadiene core and the presence of hydrophobic alkoxy groups (dodecyloxy and octyloxy), which influence its solubility and biological interactions. The molecular formula is with a molecular weight of approximately 509.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C33H51NO3 |
| Molecular Weight | 509.8 g/mol |
| CAS Number | 643755-26-4 |
| IUPAC Name | 6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential mechanism for reducing inflammation in various conditions.
Antioxidant Activity
The antioxidant activity of the compound has also been evaluated. It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.
The biological effects of this compound may be attributed to its ability to interact with specific cellular proteins and enzymes. Preliminary studies suggest that it can modulate signaling pathways related to inflammation and oxidative stress, potentially influencing cellular responses at multiple levels.
Study on Anti-inflammatory Effects
A study conducted on murine models indicated that administration of the compound significantly reduced paw edema in induced inflammation models. The results showed a reduction in inflammatory markers and an improvement in clinical symptoms, supporting its potential use in treating inflammatory diseases.
Evaluation of Antioxidant Properties
In another study focusing on oxidative stress, the compound was tested against various free radical generators. The results indicated a strong capacity for reducing oxidative damage in neuronal cell lines, highlighting its protective role against neurotoxicity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including etherification followed by condensation reactions. The unique substitution pattern with dodecyloxy and octyloxy groups enhances its lipophilicity, which may improve membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
